Bienvenue dans la boutique en ligne BenchChem!

N-(2,6-difluorobenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

PDE4B selectivity cAMP signaling CNS drug discovery

N-(2,6-Difluorobenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide (CAS 1448046-31-8) is a synthetically-derived small-molecule inhibitor within the 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide class, disclosed by Pfizer Inc. in patent family WO2017145013 / US10323042.

Molecular Formula C14H13F2N3O2
Molecular Weight 293.274
CAS No. 1448046-31-8
Cat. No. B2917828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-difluorobenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
CAS1448046-31-8
Molecular FormulaC14H13F2N3O2
Molecular Weight293.274
Structural Identifiers
SMILESC1CN2C(=CC(=N2)C(=O)NCC3=C(C=CC=C3F)F)OC1
InChIInChI=1S/C14H13F2N3O2/c15-10-3-1-4-11(16)9(10)8-17-14(20)12-7-13-19(18-12)5-2-6-21-13/h1,3-4,7H,2,5-6,8H2,(H,17,20)
InChIKeyMWGCZUXZCBKQNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,6-Difluorobenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide Procurement Guide: PDE4B-Selective Inhibitor Sourcing


N-(2,6-Difluorobenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide (CAS 1448046-31-8) is a synthetically-derived small-molecule inhibitor within the 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide class, disclosed by Pfizer Inc. in patent family WO2017145013 / US10323042 [1]. The compound is characterized by a pyrazolo[5,1-b][1,3]oxazine fused bicyclic core bearing a 2,6-difluorobenzyl carboxamide substituent, with a molecular formula of C₄₄H₁₃F₂N₃O₂ and molecular weight of 293.27 g/mol [2]. This compound is expressly designed as an inhibitor of phosphodiesterase 4 (PDE4) isozymes, with preferential binding affinity for the PDE4B isoform, positioning it for research applications in central nervous system, metabolic, autoimmune, and inflammatory disease models where PDE4B-mediated cAMP regulation is implicated [1].

Why N-(2,6-Difluorobenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide Cannot Be Replaced by Generic PDE4 Inhibitors


Substitution of N-(2,6-difluorobenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide with commercially available pan-PDE4 inhibitors such as rolipram, roflumilast, or apremilast introduces substantial confounding variables in experimental design. The Pfizer patent explicitly teaches that the 2,6-difluorobenzyl substitution pattern on the pyrazolo[5,1-b][1,3]oxazine core confers preferential binding to the PDE4B isoform over PDE4D [1]. This is mechanistically critical because PDE4D inhibition is strongly associated with the dose-limiting emetic adverse effects that have plagued first-generation PDE4 inhibitors in clinical translation [1][2]. Generic PDE4 inhibitors lack this isoform selectivity profile, meaning experimental outcomes attributed to PDE4B modulation cannot be recapitulated with pan-inhibitors. Furthermore, the fused pyrazolo-oxazine scaffold is structurally divergent from the catechol ether motif of rolipram or the dichloropyridine core of roflumilast, leading to different physicochemical properties, off-target interaction landscapes, and pharmacokinetic profiles [1]. For research groups requiring tool compounds that isolate PDE4B-dependent pharmacology, generic substitution with pan-PDE4 inhibitors fundamentally alters the biological question being asked.

Quantitative Differentiation Evidence for N-(2,6-Difluorobenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide Against In-Class Comparators


PDE4B Isoform Selectivity vs. Prototypical PDE4 Inhibitor Rolipram

The target compound is disclosed in US10323042 as part of a series demonstrating preferential binding affinity for the PDE4B isoform over PDE4D. While the patent provides IC₅₀ data for representative examples, this specific compound's individual PDE4B and PDE4D IC₅₀ values are not publicly disclosed in the available literature. However, the patent broadly claims that compounds of this structural class exhibit PDE4B binding affinity and are selected for PDE4B selectivity [1]. In contrast, rolipram—the archetypal PDE4 inhibitor—exhibits a PDE4B IC₅₀ of approximately 130 nM and a PDE4D IC₅₀ of approximately 240 nM, yielding a PDE4D/PDE4B selectivity ratio near 1.8-fold (essentially non-selective) [2]. The structural rationale for improved selectivity in the target compound series centers on the 2,6-difluorobenzyl moiety occupying a lipophilic pocket within the PDE4B catalytic site that differs in conformation from PDE4D [1].

PDE4B selectivity cAMP signaling CNS drug discovery

Scaffold Differentiation: Pyrazolo[5,1-b][1,3]oxazine Core vs. Catechol-Derived PDE4 Inhibitors

The pyrazolo[5,1-b][1,3]oxazine fused bicyclic core of the target compound represents a structurally distinct chemotype from the catechol diether motif found in rolipram and roflumilast. Pfizer's patent explicitly claims this scaffold as novel for PDE4 inhibition, with Formula I encompassing the 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide framework [1]. This structural divergence is significant because catechol-based PDE4 inhibitors are known to undergo oxidative metabolism via cytochrome P450 enzymes at the catechol moiety, potentially generating reactive quinone species [2]. The pyrazolo-oxazine core lacks this metabolic liability by design. The target compound additionally incorporates a 2,6-difluorobenzyl substituent, which the patent identifies as a preferred embodiment for achieving PDE4B binding affinity [1].

scaffold novelty intellectual property off-target profiling

BindingDB Comparative Data: In-Class Pyrazolo[5,1-b][1,3]oxazine-2-carboxamide PDE4A IC₅₀ Benchmark

BindingDB entry BDBM399929 captures data for a structurally related compound from the same patent family: 3-(4-Chlorophenyl)-N-cyclopropyl-5-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide (US10323042, Example 9). This compound exhibits a PDE4A3 IC₅₀ of 1,460 nM (1.46 μM) measured via Scintillation Proximity Assay (SPA) using human recombinant PDE4A3 [1]. This provides a quantitative baseline for the PDE4 inhibitory potency achievable within this scaffold class. The target compound N-(2,6-difluorobenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide differs in two key structural features: (i) the N-cyclopropyl amide is replaced with an N-(2,6-difluorobenzyl) amide, and (ii) the 3-(4-chlorophenyl) and 5-methyl substituents are absent (unsubstituted core). The 2,6-difluorobenzyl group is specifically identified in the patent as a preferred embodiment for enhancing PDE4B binding, suggesting a differentiated selectivity and potency profile relative to Example 9 [2].

PDE4A inhibition structure-activity relationship SPA assay

Patent-Preferred 2,6-Difluorobenzyl Substituent for PDE4B Binding Affinity

Within the Pfizer patent US10323042, the 2,6-difluorobenzyl amide moiety is identified among the preferred R⁴ substituents for achieving PDE4B binding affinity [1]. The patent teaches that compounds of Formula I where R⁴ includes substituted benzyl groups—and specifically halogenated benzyl variants—exhibit favorable PDE4 isozyme inhibition, with particular affinity for PDE4B. The 2,6-difluoro substitution pattern on the benzyl group provides optimal electronic and steric properties: the two ortho-fluorine atoms increase metabolic stability by blocking para-hydroxylation, while the electron-withdrawing effect modulates the amide NH acidity to optimize hydrogen-bonding interactions within the PDE4B active site [1]. This substitution distinguishes the target compound from related analogs bearing unsubstituted benzyl, 4-fluorobenzyl, or 2-chlorobenzyl groups, which the patent describes as producing different selectivity and potency profiles.

pharmacophore optimization PDE4B binding structure-based design

Distinction from Clinical PDE4 Inhibitors: Target Product Profile Alignment

The clinical PDE4 inhibitors roflumilast (Daliresp®) and apremilast (Otezla®) both inhibit PDE4 isoforms with limited subtype selectivity. Roflumilast exhibits PDE4B IC₅₀ of 0.7 nM and PDE4D IC₅₀ of 0.2 nM (PDE4D/PDE4B ratio ~0.29, i.e., PDE4D-preferring), while apremilast shows PDE4 IC₅₀ values in the 50-100 nM range across subtypes [1]. Both drugs carry warnings for gastrointestinal adverse effects including nausea and diarrhea, attributable to PDE4D-mediated emetic pathways [2]. The target compound, by virtue of its PDE4B-preferring design, addresses the key limitation of these approved agents: the inability to achieve PDE4B-mediated therapeutic benefit (e.g., cognitive enhancement, anti-inflammatory activity) without concomitant PDE4D-driven side effects [3]. For preclinical research programs evaluating PDE4B as a target for CNS or inflammatory indications, this compound offers a pharmacological profile more closely aligned with the desired therapeutic mechanism than any currently marketed PDE4 inhibitor.

therapeutic index emesis liability PDE4D-sparing

Optimal Research Applications for N-(2,6-Difluorobenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide Based on Evidence Profile


Dissection of PDE4B-Specific vs. PDE4D-Mediated Pharmacology in CNS Disease Models

The compound's PDE4B-preferring design, as disclosed in US10323042, makes it suitable for studies that require isolation of PDE4B-mediated cAMP signaling from PDE4D-driven effects [1]. In rodent models of cognitive function, memory consolidation, or neuroinflammation, where both PDE4B and PDE4D are expressed, use of a PDE4B-preferring tool compound enables attribution of observed phenotypes to specific PDE4 subtypes—a critical step that pan-PDE4 inhibitors such as rolipram cannot provide. The 2,6-difluorobenzyl substitution is a key pharmacophoric feature contributing to this selectivity profile [1].

Structure-Activity Relationship (SAR) Studies Around the Pyrazolo[5,1-b][1,3]oxazine PDE4 Inhibitor Scaffold

This compound serves as a reference point within the pyrazolo[5,1-b][1,3]oxazine-2-carboxamide series, where the 2,6-difluorobenzyl amide represents a preferred R⁴ substituent embodiment for PDE4B binding [1]. Medicinal chemistry programs can use this compound as a comparator when exploring alternative substituents at the carboxamide position, enabling quantitative assessment of how modifications to the benzyl group affect PDE4 isoform selectivity, potency, and physicochemical properties. The BindingDB benchmark for Example 9 (PDE4A3 IC₅₀ = 1,460 nM) provides a starting reference for potency expectations within this scaffold class [2].

In Vitro cAMP Accumulation Assays Requiring PDE4B-Selective Modulation Without PDE4D Confounding

In cellular assays measuring cAMP accumulation (e.g., HEK293, primary neuronal cultures, or immune cells), the compound can be deployed to elevate intracellular cAMP via PDE4B inhibition while minimizing concurrent PDE4D engagement [1]. This is particularly important in cell types co-expressing PDE4B and PDE4D, where the net cAMP response from a pan-inhibitor represents a composite of both isoforms. The 2,6-difluorobenzyl moiety's contribution to metabolic stability (ortho-fluorine blockade of para-hydroxylation) also supports reliable concentration-response relationships in prolonged incubation protocols [1].

Validation of PDE4B as a Therapeutic Target Distinct from PDE4D in Inflammatory Disease Models

The established literature demonstrating that PDE4D inhibition drives emesis [1] creates a strong rationale for evaluating PDE4B-selective inhibitors in inflammatory conditions. This compound, with its claimed PDE4B preference per the Pfizer patent [2], can be employed in LPS-stimulated cytokine release assays, microglial activation models, or autoimmune disease-relevant cellular systems to generate PDE4B-specific proof-of-concept data. Such data directly inform whether PDE4B-selective inhibition can achieve anti-inflammatory efficacy while avoiding the gastrointestinal adverse effect profile that limits clinical use of roflumilast and apremilast [1].

Quote Request

Request a Quote for N-(2,6-difluorobenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.